Bactenecin

Description

from bovine neutrophils

Properties

IUPAC Name |

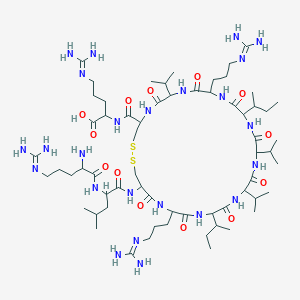

2-[[28-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-13,22-di(butan-2-yl)-10,25-bis[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24,27-octaoxo-7,16,19-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H118N24O13S2/c1-13-34(11)46-57(97)78-38(21-17-25-75-62(69)70)49(89)83-43(31(5)6)54(94)82-42(53(93)79-39(59(99)100)22-18-26-76-63(71)72)29-102-101-28-41(81-51(91)40(27-30(3)4)80-48(88)36(64)19-15-23-73-60(65)66)52(92)77-37(20-16-24-74-61(67)68)50(90)86-47(35(12)14-2)58(98)85-44(32(7)8)55(95)84-45(33(9)10)56(96)87-46/h30-47H,13-29,64H2,1-12H3,(H,77,92)(H,78,97)(H,79,93)(H,80,88)(H,81,91)(H,82,94)(H,83,89)(H,84,95)(H,85,98)(H,86,90)(H,87,96)(H,99,100)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHISNKCGUDDGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)C(C)CC)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H118N24O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116229-36-8 | |

| Record name | Bactenecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116229368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Homologs of Bactenecin in Ruminant Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bactenecin and its known homologs in various ruminant species. Bactenecins are a family of antimicrobial peptides (AMPs) that play a crucial role in the innate immune system of these animals. This document details their structure, antimicrobial activity, and mechanisms of action, presenting quantitative data in a comparative format. Furthermore, it outlines key experimental protocols for the isolation, characterization, and functional analysis of these promising biomolecules, which hold significant potential for the development of novel antimicrobial agents.

Introduction to Bactenecins

Bactenecins are a class of cationic antimicrobial peptides predominantly found in the neutrophils of ruminants.[1] They are characterized by their potent and broad-spectrum antimicrobial activity against a range of pathogens, including both Gram-negative and Gram-positive bacteria.[2][3] The first this compound was isolated from bovine neutrophils and was found to be a cyclic dodecapeptide containing a disulfide bond.[4][5] Subsequent research has identified a variety of this compound homologs in other ruminant species, such as sheep and goats, which can be both cyclic and linear in structure.[6][] Many of these are proline-rich, a feature associated with their mechanism of action which can involve not only membrane disruption but also the inhibition of intracellular processes like protein synthesis.[8][9]

Quantitative Data on this compound Homologs

The following table summarizes the key quantitative data for various this compound homologs identified in different ruminant species. This allows for a direct comparison of their physical properties and antimicrobial efficacy.

| Homolog Name | Species | Structure | Amino Acid Count | Molecular Mass (Da) | Net Charge | Key Antimicrobial Activity (MIC in µM) | Reference |

| This compound (Bovine) | Bos taurus (Cattle) | Cyclic (disulfide bond) | 12 | 1485.92 | +4 | E. coli: variable, S. aureus: variable | [4][5] |

| This compound 5 (Bac5) | Bos taurus (Cattle) | Linear | 43 | ~5000 | High positive | Broad spectrum, including some mycobacteria | [2][8] |

| This compound 7 (Bac7) | Bos taurus (Cattle) | Linear, Proline-rich | - | ~7000 | High positive | Effective against Gram-negative bacteria like E. coli, S. typhimurium, and K. pneumoniae | [8] |

| ChBac5 | Capra hircus (Goat) | Linear, Proline-rich | - | - | High positive | Broad-spectrum activity | [10] |

| ChBac3.4 | Capra hircus (Goat) | Linear, Proline-rich | 26 | - | +8 | More active against bacterial membranes and tumor cells | [6] |

| mini-ChBac7.5Nα | Capra hircus (Goat) | Linear, N-terminal fragment of Bac7.5 | 22 | 2895.5 | - | P. aeruginosa, Klebsiella spp., A. baumannii: 0.5-4 µM | [11][12] |

| mini-ChBac7.5Nβ | Capra hircus (Goat) | Linear, N-terminal fragment of Bac7.5 | 21 | 2739.3 | - | P. aeruginosa, Klebsiella spp., A. baumannii: 0.5-4 µM | [11][12] |

| This compound-1 (Ovine) | Ovis aries (Sheep) | - | - | - | - | Active against Gram-negative and Gram-positive bacteria | [] |

| OaBac5mini | Ovis aries (Sheep) | Linear, Truncated form of OaBac5 | - | - | High positive | Strong response against Gram-negative bacteria | [8] |

| OaBac7.5mini | Ovis aries (Sheep) | Linear, Truncated form of OaBac7.5 | - | - | - | Less effective than OaBac5mini | [8] |

Antimicrobial Mechanism of Action

The antimicrobial activity of bactenecins is multifaceted. Their cationic nature facilitates an initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[13] This interaction can lead to membrane permeabilization and disruption, causing leakage of cellular contents and ultimately cell death.[4][14]

For proline-rich bactenecins, such as Bac5 and Bac7, the mechanism is more complex and can involve translocation across the bacterial membrane without causing significant lysis.[1] Once inside the cytoplasm, these peptides can bind to intracellular targets, most notably the 70S ribosome, thereby inhibiting protein synthesis.[6][15] This dual-action mechanism makes bactenecins and their homologs particularly effective antimicrobial agents.

Caption: Antimicrobial mechanism of this compound homologs.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound homologs.

Isolation and Purification of Bactenecins from Neutrophils

-

Leukocyte Isolation: Obtain fresh blood from the ruminant species of interest. Isolate leukocytes, enriched for neutrophils, through density gradient centrifugation or hypotonic lysis of erythrocytes.[12]

-

Peptide Extraction: Homogenize the isolated leukocytes in an acidic solution (e.g., 10% acetic acid) to extract the cationic peptides. Centrifuge the homogenate to remove cellular debris.[12]

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to capture the peptides from the acidic extract. Wash the cartridge to remove salts and unbound material, then elute the peptides with an organic solvent (e.g., acetonitrile) gradient.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the peptide fractions using RP-HPLC with a C18 column.[6] Elute the peptides using a gradient of acetonitrile in water, both containing a small amount of trifluoroacetic acid (TFA). Monitor the elution profile at 220 nm and collect the peptide peaks.

-

Mass Spectrometry (MS): Determine the molecular mass of the purified peptides using MALDI-TOF or ESI-MS to confirm their identity.[6]

Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture Preparation: Grow the target bacterial strains to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Peptide Dilution Series: Prepare a two-fold serial dilution of the purified this compound homolog in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the bacteria to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Membrane Permeabilization Assays

This assay is typically performed for Gram-negative bacteria.

-

Bacterial Suspension: Prepare a suspension of the target Gram-negative bacteria in a buffer (e.g., HEPES).

-

Fluorescent Probe: Use a fluorescent probe that is normally excluded by the outer membrane, such as N-phenyl-1-naphthylamine (NPN).

-

Measurement: Add the bacterial suspension and NPN to a fluorometer cuvette. After establishing a baseline fluorescence, add the this compound homolog. An increase in fluorescence indicates the uptake of NPN due to outer membrane permeabilization.

-

Bacterial Strain: Use a bacterial strain that expresses cytoplasmic β-galactosidase, such as E. coli ML-35.

-

Chromogenic Substrate: Use a chromogenic substrate for β-galactosidase that cannot cross the intact inner membrane, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).[14]

-

Measurement: Add the bacterial suspension and ONPG to a spectrophotometer cuvette. After establishing a baseline absorbance, add the this compound homolog. An increase in absorbance at 420 nm indicates the hydrolysis of ONPG due to inner membrane permeabilization.[14]

Conclusion and Future Directions

The bactenecins and their homologs found in ruminants represent a rich source of potent and diverse antimicrobial peptides. Their dual mechanism of action, involving both membrane disruption and inhibition of intracellular targets, makes them attractive candidates for the development of new therapeutics to combat antibiotic-resistant pathogens. The methodologies outlined in this guide provide a framework for the continued discovery, characterization, and optimization of these promising molecules. Future research should focus on elucidating the structure-activity relationships of these peptides to enable the rational design of synthetic analogs with enhanced efficacy and stability.

Caption: Experimental workflow for this compound homolog analysis.

References

- 1. In vitro and in vivo properties of the bovine antimicrobial peptide, this compound 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. genscript.com [genscript.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. brieflands.com [brieflands.com]

- 6. Caprine Bactenecins as Promising Tools for Developing New Antimicrobial and Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Antimicrobial Peptide, this compound 5, Supports Cell-Mediated but Not Humoral Immunity in the Context of a Mycobacterial Antigen Vaccine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Peptides in Farm Animals: An Updated Review on Its Diversity, Function, Modes of Action and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minibactenecins ChBac7.Nα and ChBac7. Nβ - Antimicrobial Peptides from Leukocytes of the Goat Capra hircus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minibactenecins ChBac7.Nα and ChBac7. Nβ - Antimicrobial Peptides from Leukocytes of the Goat Capra hircus. - PDF (English) - Shamova - Acta Naturae [actanaturae.ru]

- 13. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]

- 15. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, this compound 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Bactenecin with Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bactenecin, a cationic antimicrobial peptide (AMP) originally isolated from bovine neutrophils, represents a promising candidate in the search for novel antibiotics to combat multidrug-resistant bacteria.[1][2][3] Its primary mechanism of action involves a direct and disruptive interaction with the bacterial cell membrane, leading to rapid cell death. This technical guide provides a comprehensive overview of the molecular interactions between this compound and bacterial membranes, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for studying these interactions. Visual workflows and pathway diagrams are included to facilitate a deeper understanding of the experimental and biological processes involved.

Introduction to this compound

This compound is a small, 12-amino acid peptide (RLCRIVVIRVCR-NH₂) characterized by a cationic nature due to its arginine residues and a cyclic structure formed by a disulfide bond between two cysteine residues.[1][2] This amphipathic structure is crucial for its antimicrobial activity, particularly against Gram-negative bacteria.[1][4] While its cyclic form is highly effective against Gram-negative species, linear derivatives have shown increased activity against some Gram-positive bacteria.[4][5][6] The primary target of this compound is the bacterial cell envelope, where it exerts its bactericidal effects through membrane disruption, a mechanism that is less likely to induce bacterial resistance compared to conventional antibiotics that target specific metabolic pathways.[2]

Mechanism of Action: A Multi-Step Assault on the Bacterial Membrane

The interaction of this compound with bacterial cell membranes is a rapid, multi-step process that ultimately compromises the integrity of the cell, leading to leakage of cellular contents and cell death.[1][2] The process can be broadly categorized into the following stages:

-

Electrostatic Attraction and Outer Membrane Binding: Due to its positive charge, this compound is initially attracted to the negatively charged components of the bacterial cell envelope. In Gram-negative bacteria, this primarily involves interaction with the lipopolysaccharide (LPS) of the outer membrane.[2][4][7] In Gram-positive bacteria, the initial interaction is with teichoic acids.[2] This binding displaces divalent cations that normally stabilize the outer membrane, causing localized disruption.[6]

-

Outer Membrane Permeabilization: Following the initial binding, this compound permeabilizes the outer membrane, allowing its passage to the inner membrane.[1][4][6] This self-promoted uptake is a critical step for its activity against Gram-negative bacteria.[6]

-

Inner Membrane Interaction and Depolarization: Upon reaching the cytoplasmic membrane, this compound interacts with the negatively charged phospholipids. This interaction leads to a rapid depolarization of the membrane potential, a key event in its bactericidal action.[1][4]

-

Membrane Disruption and Pore Formation: The accumulation of this compound molecules on and within the inner membrane leads to significant disruption. While the exact model of pore formation is still under investigation, evidence suggests that homodimeric this compound can form pores in the bacterial membrane, leading to the leakage of intracellular components and ultimately, cell death.[8] Computational modeling suggests a stable and deep insertion of this compound into the membrane.[7][9]

Below is a diagram illustrating the proposed mechanism of action of this compound on a Gram-negative bacterial cell membrane.

Caption: Mechanism of this compound interaction with a Gram-negative bacterial membrane.

Quantitative Data on this compound's Bioactivity

The antimicrobial efficacy of this compound and its derivatives has been quantified through various assays. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Derivatives against Various Bacterial Strains.

| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Escherichia coli ATCC25922 | 16 | [1] |

| This compound | Pseudomonas aeruginosa | >32 | [4] |

| This compound | Salmonella typhimurium | 8 | [4] |

| This compound | Staphylococcus aureus | >32 | [4] |

| This compound | Burkholderia pseudomallei | 20 (µM) | [7] |

| Linear this compound | Escherichia coli | >32 | [4] |

| Linear this compound | Staphylococcus epidermidis | 8 | [4] |

| K₂W₃V₁₀R₁₁ | Escherichia coli ATCC25922 | 4 | [1] |

| W₂R₃V₁₀R₁₁ | Escherichia coli ATCC25922 | 4 | [1] |

Table 2: Membrane Permeabilization and Depolarization Data.

| Peptide | Assay | Target Organism | Concentration | Effect | Reference |

| This compound | Outer Membrane Permeabilization (NPN Assay) | E. coli UB1005 | 0.8 µg/mL | 50% maximal fluorescence | [6] |

| Linear this compound | Outer Membrane Permeabilization (NPN Assay) | E. coli UB1005 | 4.5 µg/mL | 50% maximal fluorescence | [6] |

| This compound Derivatives | Inner Membrane Permeabilization (ONPG Assay) | E. coli | 1x MIC | Time-dependent increase | [1] |

| This compound Derivatives | Cytoplasmic Membrane Depolarization (diSC₃-5 Assay) | E. coli UB1005 | 1x MIC | Rapid increase in fluorescence | [1] |

| This compound | LPS Binding (PMB-BY Displacement) | B. pseudomallei | 5 µM | 15% displacement | [7] |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the interaction of this compound with bacterial membranes.

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria, allowing the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter the phospholipid layer, where it exhibits increased fluorescence.

Materials:

-

Mid-logarithmic phase culture of Escherichia coli UB1005

-

5 mM HEPES buffer (pH 7.2) containing 5 mM glucose

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

-

This compound or derivative peptide solution of known concentration

-

Fluorometer and cuvettes

Protocol:

-

Grow E. coli UB1005 to mid-log phase (OD₆₀₀ of 0.4-0.6).

-

Harvest the cells by centrifugation (e.g., 2000 x g for 10 minutes).

-

Wash the cell pellet once with 5 mM HEPES buffer (pH 7.2) with 5 mM glucose.

-

Resuspend the cells in the same buffer to an OD₆₀₀ of 0.2.

-

Add NPN to the bacterial suspension to a final concentration of 10 µM and allow it to equilibrate for about 3 minutes.

-

Measure the baseline fluorescence (Excitation λ = 350 nm, Emission λ = 420 nm).

-

Add the peptide solution to the cuvette at the desired final concentration.

-

Immediately record the increase in fluorescence intensity over time until a stable signal is reached.

-

The percentage of NPN uptake can be calculated relative to a positive control (e.g., polymyxin B) that causes maximal permeabilization.

Inner Membrane Permeability Assay (ONPG Uptake)

This assay assesses the permeabilization of the inner bacterial membrane using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). In E. coli strains expressing cytoplasmic β-galactosidase, the entry of ONPG through a permeabilized inner membrane results in its enzymatic cleavage to o-nitrophenol, which can be measured spectrophotometrically at 420 nm.

Materials:

-

Mid-logarithmic phase culture of a suitable E. coli strain (e.g., ML-35)

-

Phosphate buffered saline (PBS, pH 7.4)

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 30 mM in PBS)

-

This compound or derivative peptide solution

-

Spectrophotometer and microplate reader

Protocol:

-

Grow the E. coli strain to mid-log phase.

-

Harvest and wash the cells as described for the NPN assay.

-

Resuspend the cells in PBS to an OD₆₀₀ of 0.2.

-

Add ONPG to the cell suspension to a final concentration of 1.5 mM.

-

Add the peptide at the desired concentration (e.g., 1x MIC).

-

Immediately begin monitoring the absorbance at 420 nm at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes) at 37°C.

-

A control with no peptide should be run in parallel to measure basal β-galactosidase activity.

Cytoplasmic Membrane Depolarization Assay (diSC₃-5 Fluorescence)

This assay utilizes the membrane potential-sensitive fluorescent dye diSC₃-5. This cationic dye accumulates in the polarized cytoplasmic membrane, leading to self-quenching of its fluorescence. Depolarization of the membrane potential by a peptide causes the release of the dye into the cytoplasm, resulting in an increase in fluorescence intensity.

Materials:

-

Mid-logarithmic phase culture of E. coli UB1005

-

5 mM HEPES buffer (pH 7.2) containing 20 mM glucose

-

0.1 M KCl

-

diSC₃-5 stock solution (e.g., 1 mM in DMSO)

-

This compound or derivative peptide solution

-

Fluorometer and cuvettes

Protocol:

-

Grow, harvest, and wash the bacterial cells as previously described.

-

Resuspend the cells in 5 mM HEPES buffer with 20 mM glucose to an OD₆₀₀ of 0.05.

-

Add diSC₃-5 to the cell suspension to a final concentration of 0.4 µM and incubate in the dark at room temperature until the fluorescence quenching is stable (approximately 30-60 minutes).

-

Add KCl to a final concentration of 0.1 M to equilibrate the K⁺ concentration across the membrane.

-

Measure the baseline fluorescence (Excitation λ = 622 nm, Emission λ = 670 nm).

-

Add the peptide solution at the desired concentration (e.g., 1x MIC).

-

Record the increase in fluorescence intensity over time.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the interaction of this compound with bacterial membranes, from initial screening to detailed mechanistic studies.

References

- 1. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]

- 2. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Interaction of the cyclic antimicrobial cationic peptide this compound with the outer and cytoplasmic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.sahmri.org.au [research.sahmri.org.au]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Action of the Cyclic Peptide this compound on Burkholderia pseudomallei Correlates with Efficient Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different modes of antibiotic action of homodimeric and monomeric this compound, a cathelicidin-derived antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Solid-Phase Synthesis of Bactenecin (RLCRIVVIRVCR-NH₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactenecin is a cationic antimicrobial peptide originally isolated from bovine neutrophils, characterized by its cyclic structure formed by a disulfide bond between two cysteine residues.[1] Its sequence is Arg-Leu-Cys-Arg-Ile-Val-Val-Ile-Arg-Val-Cys-Arg-NH₂.[1] this compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria.[1] This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted method for producing high-purity peptides for research and pharmaceutical applications.[2]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | RLCRIVVIRVCR-NH₂ | [1] |

| Molecular Formula | C₆₃H₁₁₈N₂₄O₁₃S₂ | [3] |

| Molecular Weight (Theoretical) | 1483.9 Da | [3] |

| Purity (Post-HPLC) | >95% | [1] |

| Purification Rate (Typical) | ~70% | [4][5] |

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents

-

Rink Amide AM resin (100-200 mesh)

-

Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Cys(Trt)-OH, Fmoc-Ile-OH, Fmoc-Val-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Activation Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Washing Solvents: DMF, DCM (Dichloromethane), Isopropanol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

-

Precipitation/Washing Solvent: Cold diethyl ether

-

Disulfide Bond Formation Buffer: 0.1 M Ammonium bicarbonate buffer (pH 8.2) with 10% DMSO

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

Synthesis Workflow

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Step-by-Step Procedure

-

Resin Preparation:

-

Place the Rink Amide resin in a reaction vessel.

-

Swell the resin in DMF for at least 1 hour.

-

-

First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

-

Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF, IPA, and DCM.

-

-

Chain Elongation (Iterative Cycles):

-

Repeat the following cycle for each subsequent amino acid in the sequence (Cys(Trt), Val, Arg(Pbf), Ile, Val, Val, Ile, Arg(Pbf), Cys(Trt), Leu, Arg(Pbf)):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin with DMF (3x), IPA (2x), and DMF (3x).

-

Coupling: Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add the solution to the resin and shake for 2 hours.

-

Washing: Wash the resin with DMF (3x), IPA (2x), and DCM (3x).

-

-

-

Cleavage and Global Deprotection:

-

After the final amino acid coupling, perform a final Fmoc deprotection.

-

Wash the resin thoroughly with DMF and DCM, and dry under vacuum.

-

Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude linear peptide under vacuum.

-

-

Disulfide Bond Formation (Cyclization):

-

Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.2) containing 10% DMSO at a low peptide concentration (0.1-1 mg/mL) to favor intramolecular cyclization.

-

Stir the solution open to the air for 24-48 hours, monitoring the reaction by HPLC and MS.

-

-

Purification and Characterization:

-

Lyophilize the cyclized peptide solution.

-

Purify the crude cyclic this compound by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure peptide and lyophilize.

-

Confirm the molecular weight of the final product by mass spectrometry. The expected monoisotopic mass will be consistent with the theoretical value of 1483.9 Da.

-

Logical Protocol Relationships

References

- 1. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Triphenylphosphonium Analogs of Short Peptide Related to this compound 7 and Oncocin 112 as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. brieflands.com [brieflands.com]

- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

Application Note: Recombinant Expression and Purification of Bactenecin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bactenecin is a small, cationic antimicrobial peptide (AMP) originally isolated from bovine neutrophils, characterized by a loop structure formed by a disulfide bridge.[1] Its broad-spectrum antimicrobial activity makes it a candidate for therapeutic development. However, obtaining large quantities from natural sources is impractical. Recombinant expression, particularly in Escherichia coli, offers a cost-effective and scalable alternative.[2]

Direct expression of small, cationic AMPs like this compound in E. coli can be challenging due to potential toxicity to the host and susceptibility to proteolytic degradation.[2] A common and effective strategy to overcome these issues is to express the peptide as a fusion protein. This approach typically involves fusing the target peptide to a larger, protective carrier protein and incorporating an affinity tag, such as a polyhistidine (His)-tag, for simplified purification.[2][3]

This application note provides a detailed protocol for the expression of a His-tagged this compound fusion protein in E. coli, its isolation from inclusion bodies, and subsequent purification to yield the active, mature peptide.

Experimental Protocols

Gene Synthesis and Vector Construction

The expression strategy involves fusing the this compound gene to a carrier protein (e.g., Maltose-Binding Protein, MBP) to enhance stability and promote high-level expression. A Hexa-histidine (6xHis) tag is included for affinity purification, and an Enterokinase cleavage site is engineered between the carrier protein and the this compound sequence to allow for the release of the native peptide.[4]

Protocol:

-

Gene Design: Design a synthetic gene construct encoding the following elements in tandem: N-terminal 6xHis tag -> Carrier Protein (e.g., MBP) -> Enterokinase Recognition Site (DDDDK) -> this compound sequence. Codon-optimize the entire sequence for expression in E. coli.

-

Vector Selection: Subclone the synthetic gene into a suitable high-expression vector, such as pET-28a(+) or pET-32a(+), under the control of a T7 promoter. These vectors provide necessary elements for high-level, inducible expression in appropriate E. coli strains.

-

Cloning: Use standard restriction enzyme digestion and ligation techniques to insert the gene construct into the multiple cloning site of the expression vector.

-

Transformation and Verification: Transform the resulting plasmid into a cloning host strain like E. coli DH5α for plasmid amplification. Verify the sequence of the final construct by DNA sequencing.

Expression of the Fusion Protein

Expression is carried out in an E. coli strain engineered for high-level protein production, such as BL21(DE3). Overexpression often leads to the formation of insoluble aggregates known as inclusion bodies, which is advantageous as it sequesters the potentially toxic peptide and simplifies initial purification.[2][5]

Protocol:

-

Transformation: Transform the verified expression plasmid into E. coli BL21(DE3) competent cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and incubate overnight at 37°C.[6]

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 200 rpm.[7]

-

Expression Culture: Inoculate 1 L of fresh LB broth (with antibiotic) with 10 mL of the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. To promote proper folding and potentially reduce toxicity, lower the incubation temperature to 18-25°C and continue shaking for an additional 16-18 hours.[6]

-

Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.[7]

Purification of Recombinant this compound

The purification process involves the isolation and solubilization of inclusion bodies, affinity chromatography to capture the fusion protein, enzymatic cleavage to release this compound, and a final polishing step.

Protocol:

-

Inclusion Body Isolation:

-

Resuspend the frozen cell pellet (from 1 L culture) in 30 mL of Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) supplemented with lysozyme (1 mg/mL) and DNase I.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the insoluble inclusion bodies.[8]

-

Wash the inclusion body pellet twice by resuspending in Lysis Buffer containing 1% Triton X-100, followed by centrifugation. This removes membrane proteins and other contaminants.[8]

-

-

Solubilization and Affinity Chromatography (IMAC):

-

Solubilize the washed inclusion bodies in 20 mL of Solubilization/Binding Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 8 M Urea, pH 8.0).[5][9]

-

Clarify the solution by centrifugation at 20,000 x g for 30 minutes.

-

Equilibrate a Ni-NTA affinity column (5 mL resin volume) with 10 column volumes (CV) of Binding Buffer.

-

Load the clarified supernatant onto the column. The His-tagged fusion protein will bind to the resin.[9][10]

-

Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 40 mM Imidazole, 8 M Urea, pH 8.0) to remove non-specifically bound proteins.

-

Elute the fusion protein with 5 CV of Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, 8 M Urea, pH 8.0). Collect 1 mL fractions.[5]

-

Analyze fractions by SDS-PAGE to identify those containing the purified fusion protein. Pool the pure fractions.

-

-

Enterokinase Cleavage:

-

Dialyze the pooled fractions against 2 L of Cleavage Buffer (50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0) at 4°C to remove urea and imidazole. Change the buffer twice. This step also allows the fusion protein to refold.

-

Add recombinant Enterokinase to the dialyzed protein solution at a ratio of 1:100 (enzyme:protein, w/w).[11]

-

Incubate at 25°C for 16 hours to allow for complete cleavage. Monitor the cleavage reaction by SDS-PAGE.[12]

-

-

Final Purification by RP-HPLC:

-

Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Centrifuge to remove any precipitate and filter the supernatant through a 0.22 µm filter.

-

Purify the released this compound peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[13]

-

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) to elute the peptide.[13]

-

Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the this compound peak.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. Lyophilize the pure fractions for storage.

-

Data Presentation

The following table presents representative data for the purification of recombinant this compound from a 1-liter E. coli culture, based on typical yields for similar fusion protein expression systems.[12][13][14]

| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) | Fold Purification |

| Crude Lysate | 12,000 | 120 | 100 | 1.0 | 1 |

| Solubilized Inclusion Bodies | 800 | 110 | 91.7 | 13.8 | 13.8 |

| Ni-NTA Eluate | 125 | 102 | 85.0 | 81.6 | 81.6 |

| Enterokinase Cleavage | 105 | 9.5* | 79.2 | ~9.0 | - |

| RP-HPLC Pool | 7.5 | 7.5 | 6.3 | >95 | 950 |

*Mass of this compound peptide after cleavage from the much larger fusion partner.

Visualizations

Experimental Workflow Diagram

The overall process from gene design to purified peptide is outlined below.

Caption: Overall workflow for recombinant this compound production.

Protein Purification Pathway

This diagram details the logical steps involved in purifying this compound from the cell pellet.

References

- 1. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

- 8. goldbio.com [goldbio.com]

- 9. bio-rad.com [bio-rad.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. brieflands.com [brieflands.com]

- 13. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fusion expression of cecropin B-like antibacterial peptide in Escherichia coli and preparation of its antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Bactenecin's Antimicrobial Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bactenecin is a potent, cyclic antimicrobial peptide (AMP) isolated from bovine neutrophils, demonstrating a broad spectrum of activity against various pathogens.[1][2] Its primary mechanism of action involves the disruption of bacterial cell membranes, making it a promising candidate for the development of novel antimicrobial agents to combat antibiotic resistance.[2][3] These application notes provide detailed protocols for the assessment of this compound's antimicrobial properties, including the determination of its minimum inhibitory concentration (MIC), time-dependent killing kinetics, and its ability to permeabilize bacterial membranes.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives

| Peptide | Test Organism | MIC (µg/mL) | MIC (µM) | Reference |

| This compound (BN) | Escherichia coli ATCC 25922 | 8 | - | [4] |

| BM1 (this compound Derivative) | Escherichia coli ATCC 25922 | 2 | - | [4] |

| BM2 (this compound Derivative) | Escherichia coli ATCC 25922 | 4 | - | [4] |

| BM3 (this compound Derivative) | Escherichia coli ATCC 25922 | 2 | - | [4] |

| dBacK-(cap) (this compound Analog) | Gram-positive and Gram-negative bacteria | - | 1 - 8 | [1] |

ND: Not Determined

Table 2: Time-Kill Assay Data for this compound against Burkholderia pseudomallei

| This compound Concentration (µM) | Time (hours) | Log10 CFU/mL Reduction | Reference |

| 20 | 3 | >3 | [5] |

| 50 | 24 | Complete Inhibition | [5] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a target microorganism.

Materials:

-

This compound (stock solution of known concentration)

-

Target microorganism (e.g., Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Protocol:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the target microorganism into 5 mL of MHB.

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. This can be standardized by adjusting the optical density (OD) at 600 nm to a specific value (e.g., 0.08-0.1 for 0.5 McFarland standard).[6]

-

-

Prepare this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (wells with bacteria and MHB, no this compound) and a negative control (wells with MHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 16-24 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. Growth can be assessed visually or by measuring the OD at 600 nm.

-

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a target microorganism over time.

Materials:

-

This compound (at various concentrations, e.g., 1x, 2x, 4x MIC)

-

Target microorganism

-

Appropriate growth medium (e.g., MHB)

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities

-

Apparatus for serial dilutions and plating (e.g., pipettes, tubes, agar plates)

Protocol:

-

Prepare Bacterial Culture:

-

Grow an overnight culture of the target microorganism.

-

Dilute the culture in fresh medium to a starting density of approximately 1 x 10^6 CFU/mL.

-

-

Exposure to this compound:

-

Add this compound at the desired final concentrations to the bacterial suspensions.

-

Include a growth control (no this compound).

-

-

Time-Course Sampling:

-

Incubate the cultures at 37°C with shaking.

-

At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture.

-

-

Determine Viable Cell Counts:

-

Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[5]

-

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

-

This compound

-

Gram-negative bacteria (e.g., E. coli)

-

HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

-

Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)

Protocol:

-

Prepare Bacterial Suspension:

-

Grow bacteria to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

-

Harvest the cells by centrifugation and wash them with HEPES buffer.

-

Resuspend the cells in HEPES buffer to an OD600 of 0.5.[7]

-

-

NPN Addition:

-

Add NPN to the bacterial suspension to a final concentration of 10 µM.

-

-

Fluorescence Measurement:

-

Measure the baseline fluorescence.

-

Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.

-

Inner Membrane Permeabilization Assay (ONPG Hydrolysis)

This assay assesses the permeabilization of the inner bacterial membrane by measuring the activity of β-galactosidase, which leaks from the cytoplasm and hydrolyzes the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

-

This compound

-

E. coli strain with constitutive β-galactosidase activity (e.g., ML-35)

-

Sodium phosphate buffer (10 mM, pH 7.5) containing 100 mM NaCl

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) stock solution (e.g., 30 mM in water)

-

Spectrophotometer (wavelength set to 420 nm)

Protocol:

-

Prepare Bacterial Suspension:

-

Grow E. coli ML-35 to the mid-logarithmic phase.

-

Centrifuge the cells and resuspend them in the sodium phosphate buffer to an OD600 of 0.5.[8]

-

-

Assay Setup:

-

In a cuvette, add the bacterial suspension.

-

Add ONPG to a final concentration of 1.5 mM.[8]

-

-

Initiate Reaction and Measure Absorbance:

-

Add this compound at the desired concentration to the cuvette.

-

Immediately start monitoring the change in absorbance at 420 nm over time.

-

An increase in absorbance indicates the hydrolysis of ONPG by β-galactosidase that has leaked through the compromised inner membrane.

-

Visualizations

Caption: this compound's mechanism of action against Gram-negative bacteria.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Caption: Workflow for the Time-Kill Kinetics Assay.

References

- 1. A significantly enhanced antibacterial spectrum of D-enantiomeric lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]

- 4. brieflands.com [brieflands.com]

- 5. Antimicrobial Action of the Cyclic Peptide this compound on Burkholderia pseudomallei Correlates with Efficient Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 8. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]

Application of Bactenecin Against Multidrug-Resistant Bacteria: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Bactenecin, a small cationic antimicrobial peptide of bovine origin, has demonstrated considerable potential in combating a range of pathogens, including MDR strains.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound and its derivatives against multidrug-resistant bacteria.

This compound is a 12-amino acid peptide with a cyclic structure formed by a disulfide bond between two cysteine residues.[1][3] Its primary mechanism of action involves the disruption of bacterial cell membrane integrity.[1][4] The cationic nature of this compound facilitates its interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[1][5] This interaction leads to membrane permeabilization, depolarization, and ultimately cell death.[1] Researchers have also explored synthetic derivatives of this compound to enhance its antimicrobial efficacy and reduce its inherent cytotoxicity.[1]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the quantitative data on the antimicrobial activity and cytotoxicity of this compound and its derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Derivatives against Various Bacterial Strains

| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound (BN) | Escherichia coli (ATCC 25922) | 8 | [6] |

| BM1 | Escherichia coli (ATCC 25922) | 2 | [6] |

| BM2 | Escherichia coli (ATCC 25922) | 4 | [6] |

| BM3 | Escherichia coli (ATCC 25922) | 2 | [6] |

| This compound | Burkholderia pseudomallei | >97% bactericidal activity at 20 µM | [7][8] |

Note: BM1, BM2, and BM3 are derivatives of this compound designed to have increased positive charges, hydrophobicity, or a combination of both, respectively.[6]

Table 2: Cytotoxicity of this compound and Its Derivatives

| Peptide | Cell Line | Assay | Measurement | Result | Reference |

| This compound | Rat embryonic neurons, fetal rat astrocytes, human glioblastoma cells | Cytotoxicity Assay | Cell Viability | Strongly cytotoxic | [9] |

| This compound Derivatives (general) | EA. hy 926 cells | Cytotoxicity Assay | Cell Viability | Significantly lower cytotoxicity than this compound | [4] |

| This compound 5 (Bac5) | MH-S cells, NHP lymphocytes | Resazurin Microtitre Assay (REMA) | Cytotoxicity (48h) | 100–0.78 µg/mL | [10] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound and its derivatives.

Materials:

-

This compound or its derivatives

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., E. coli ATCC 25922)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Sterile pipette tips and tubes

-

0.01% acetic acid with 0.2% BSA (for peptide dilution)

Procedure:

-

Bacterial Culture Preparation: Inoculate the test bacterial strain in MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[11]

-

Peptide Preparation: Prepare a stock solution of the peptide. Perform serial dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to obtain a range of concentrations.[12]

-

Assay Setup:

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[13] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxicity of this compound on mammalian cells.

Materials:

-

This compound or its derivatives

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[14]

-

Peptide Treatment: Prepare serial dilutions of the peptide in serum-free DMEM. Remove the old medium from the wells and add the peptide dilutions. Incubate for another 24-48 hours.[15]

-

MTT Addition: After incubation, add 25 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of peptide that causes 50% inhibition of cell growth) can be determined from a dose-response curve.[15]

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

-

This compound or its derivatives

-

Gram-negative bacterial strain (e.g., E. coli)

-

HEPES buffer (5 mM, pH 7.2)

-

NPN solution (in acetone)

-

Polymyxin B (positive control)

-

Fluorometer

Procedure:

-

Bacterial Preparation: Grow the bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the bacterial pellet in HEPES buffer.

-

Assay:

-

Add the bacterial suspension to a quartz cuvette.

-

Add NPN to the suspension.

-

Measure the baseline fluorescence.

-

Add the peptide to the cuvette and immediately start recording the fluorescence intensity over time at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[1]

-

Use Polymyxin B as a positive control to determine the maximum fluorescence.

-

-

Data Analysis: The increase in fluorescence intensity indicates the uptake of NPN due to outer membrane permeabilization. The percentage of NPN uptake can be calculated relative to the fluorescence induced by the positive control.[1]

Visualizations

Caption: Experimental workflow for evaluating this compound's antimicrobial and cytotoxic properties.

Caption: Proposed mechanism of action of this compound against Gram-negative bacteria.

Caption: Logical relationship between this compound's properties and its biological activity.

References

- 1. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.sahmri.org.au [research.sahmri.org.au]

- 4. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]

- 5. cmdr.ubc.ca [cmdr.ubc.ca]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Action of the Cyclic Peptide this compound on Burkholderia pseudomallei Correlates with Efficient Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a leukocytic antimicrobial peptide, is cytotoxic to neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Antimicrobial Peptide, this compound 5, Supports Cell-Mediated but Not Humoral Immunity in the Context of a Mycobacterial Antigen Vaccine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of antimicrobial peptide MICs. [bio-protocol.org]

- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 13. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protegrin-1 cytotoxicity towards mammalian cells positively correlates with the magnitude of conformational changes of the unfolded form upon cell interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cellular Uptake Studies Using FITC-Labeled Bactenecin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fluorescein isothiocyanate (FITC)-labeled Bactenecin in cellular uptake studies. Detailed protocols for labeling, quantification, and visualization are included to facilitate research in antimicrobial development and drug delivery.

Introduction to this compound

This compound is a potent, 12-amino acid cationic antimicrobial peptide (AMP) originally isolated from bovine neutrophils.[1][2][3] Its structure includes a disulfide bond, which forms a loop essential for its activity against a broad spectrum of bacteria, particularly Gram-negative strains.[1][2][4] Like many AMPs, this compound's antimicrobial action is primarily attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes.[1][2] Some studies also suggest that it may have intracellular targets after crossing the cell membrane.[4][5] Labeling this compound with a fluorescent dye like FITC allows for the direct visualization and quantification of its interaction with and entry into cells.

Mechanism of Action

The primary mechanism of this compound involves an electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[1][2][6] This interaction leads to membrane permeabilization, dissipation of the membrane potential, and ultimately cell death.[1][4] While membrane disruption is a key feature, evidence also points towards potential intracellular activities, including the inhibition of protein and DNA synthesis.[5] FITC-labeled this compound serves as a valuable tool to investigate both the membrane-disruptive and internalization aspects of its mechanism.

Applications

-

Antimicrobial Research: Studying the uptake of FITC-Bactenecin in various bacterial strains can help elucidate its spectrum of activity and mechanism of action.

-

Drug Delivery: As a cell-penetrating peptide, this compound's ability to enter cells can be harnessed to deliver other therapeutic molecules. FITC-labeling allows for the tracking of this delivery process.

-

Immunology: Investigating the interaction of FITC-Bactenecin with immune cells can provide insights into its immunomodulatory properties.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's bioactivity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

| Bacterial Strain | Peptide Concentration (µM) | Percent Killing Activity | Reference |

| B. pseudomallei | 5 | 96.1% | [6] |

| B. pseudomallei | 20 | 99.8% | [6] |

| E. coli | 20 | >99% | [6] |

| S. aureus | Not specified | Active | [4] |

Table 2: Cellular Uptake and Binding of FITC-Labeled this compound

| Cell Type | FITC-Bactenecin Concentration | Observation | Method | Reference |

| B. subtilis spores | 25 µg/mL | Up to 80% binding | Flow Cytometry | [7] |

| MH-S (murine alveolar macrophage) cells | 0.15 - 100 mg/L | Dose-dependent binding | Flow Cytometry | [7] |

Experimental Protocols

Protocol 1: FITC Labeling of this compound

This protocol describes the covalent attachment of FITC to the primary amines of this compound.

Materials:

-

This compound peptide

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

0.1 M Sodium bicarbonate buffer (pH 9.0)

-

Tris buffer (10 mM) (optional, for quenching)

-

Desalting column or HPLC system for purification

-

Reaction vials (protected from light)

Procedure:

-

Prepare FITC Solution: Freshly dissolve FITC in DMSO or DMF to a concentration of 10 mg/mL. Keep this solution protected from light.[9][10]

-

Prepare Peptide Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0). The concentration will depend on the scale of the reaction. Avoid buffers containing primary amines, such as Tris, during the labeling step.[9]

-

Labeling Reaction: Add the FITC solution to the peptide solution at a molar ratio of approximately 5:1 (FITC:peptide). This ratio may need optimization.[9]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.[9]

-

Quenching (Optional): To stop the reaction, you can add 10 mM Tris buffer.

-

Purification: Remove unreacted FITC and purify the FITC-labeled this compound using a desalting column or reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

-

Quantification and Storage: Determine the concentration of the labeled peptide, for example, by measuring the absorbance at 494 nm. Store the labeled peptide at -20°C or -80°C, protected from light.

Protocol 2: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative analysis of FITC-Bactenecin uptake by a cell population.

Materials:

-

FITC-labeled this compound

-

Target cells (bacterial or mammalian)

-

Appropriate cell culture medium or buffer (e.g., PBS, MHB)

-

Trypan Blue solution (for quenching extracellular fluorescence)

-

Propidium Iodide (PI) solution (for viability staining, optional)

-

FACS buffer (e.g., PBS with 0.5% BSA and 0.01% Sodium Azide)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your target cells at a defined concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).[12]

-

Incubation with FITC-Bactenecin: Add FITC-labeled this compound to the cell suspension at the desired final concentrations. Include a negative control (untreated cells). Incubate for the desired time (e.g., 1 hour) at the appropriate temperature (e.g., 37°C).[7][12]

-

Washing: Centrifuge the cells (e.g., 400 x g for 5 minutes) and discard the supernatant.[7] Wash the cell pellet twice with cold PBS or FACS buffer to remove unbound peptide.[7][13]

-

Extracellular Quenching: Resuspend one set of samples in FACS buffer and another set in FACS buffer containing Trypan Blue. Trypan Blue will quench the fluorescence of extracellular or surface-bound FITC-Bactenecin, allowing for the specific measurement of internalized peptide.[12][14]

-

Viability Staining (Optional): If assessing membrane integrity, a viability dye like Propidium Iodide can be added.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for FITC (and PI, if used). Analyze the data to determine the percentage of fluorescent cells and the mean fluorescence intensity (MFI).[12][14]

Protocol 3: Visualization of Cellular Uptake by Fluorescence Microscopy

This protocol is for visualizing the localization of FITC-Bactenecin within cells.

Materials:

-

FITC-labeled this compound

-

Target cells

-

Glass-bottom dishes or coverslips

-

Appropriate cell culture medium or buffer

-

PBS

-

4% Paraformaldehyde (PFA) for fixing

-

Mounting medium with DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Incubation: Treat the cells with the desired concentration of FITC-labeled this compound for a specific duration (e.g., 1-3 hours).[13][15]

-

Washing: Gently wash the cells three times with PBS to remove any unbound peptide.[13]

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[13]

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.[13]

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for FITC (green fluorescence) and DAPI (blue fluorescence).[13]

Visualizations

Caption: Experimental workflow for quantifying cellular uptake using flow cytometry.

Caption: Experimental workflow for visualizing cellular uptake via microscopy.

Caption: Proposed mechanism of action for the antimicrobial peptide this compound.

References

- 1. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]

- 2. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cmdr.ubc.ca [cmdr.ubc.ca]

- 5. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, this compound 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Action of the Cyclic Peptide this compound on Burkholderia pseudomallei Correlates with Efficient Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antimicrobial Peptide, this compound 5, Supports Cell-Mediated but Not Humoral Immunity in the Context of a Mycobacterial Antigen Vaccine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youdobio.com [youdobio.com]

- 10. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptideweb.com [peptideweb.com]

- 12. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]

- 13. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Bactenecin-Loaded Nanoparticles in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Bactenecin-loaded nanoparticles as a promising strategy for advanced drug delivery. By encapsulating this compound, a potent cationic antimicrobial peptide, within nanoparticle carriers, it is possible to enhance its stability, improve its therapeutic index, and enable targeted delivery to infection sites.

Introduction to this compound and Nanoparticle Drug Delivery

This compound is a 12-amino acid antimicrobial peptide originally isolated from bovine neutrophils. It exhibits broad-spectrum activity against a range of bacteria, primarily by disrupting the integrity of their cell membranes.[1][2] Its cationic and amphipathic nature allows it to preferentially interact with the negatively charged components of bacterial membranes, leading to pore formation, membrane depolarization, and ultimately, cell death.[1][2] While effective, the clinical application of this compound can be limited by factors such as susceptibility to proteolytic degradation and potential cytotoxicity at high concentrations.[1][3]

Nanoparticle-based drug delivery systems offer a promising solution to overcome these limitations. By encapsulating this compound within carriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, its bioavailability can be improved, its release can be controlled, and its delivery can be targeted to specific tissues or cells. This approach can protect the peptide from degradation, reduce systemic toxicity, and enhance its antimicrobial efficacy.

Data Presentation: Physicochemical Characteristics of Peptide-Loaded Nanoparticles

The successful formulation of this compound-loaded nanoparticles is critically dependent on their physicochemical properties. The following tables summarize typical quantitative data for different types of nanoparticles loaded with antimicrobial peptides, which can serve as a benchmark for the development of this compound formulations.

Table 1: Liposomal Formulations for Antimicrobial Peptide Delivery

| Parameter | Cationic Liposomes | Anionic Liposomes |

| Particle Size (nm) | 150 - 300 | 100 - 250 |

| Polydispersity Index (PDI) | < 0.3 | < 0.2 |

| Zeta Potential (mV) | +20 to +40 | -20 to -40 |

| Encapsulation Efficiency (%) | 60 - 85 | 40 - 70 |

| Drug Release (at 24h) | Sustained release | Biphasic release |

Table 2: Polymeric Nanoparticle Formulations for Antimicrobial Peptide Delivery

| Nanoparticle Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| PLGA | 150 - 250 | < 0.2 | -15 to -30 | 50 - 75 |

| Chitosan-coated PLGA | 200 - 400 | < 0.3 | +20 to +50 | 60 - 80 |

| PEG-PLGA | 100 - 200 | < 0.15 | -5 to -15 | 45 - 70 |

Table 3: Solid Lipid Nanoparticle (SLN) Formulations for Antimicrobial Peptide Delivery

| Parameter | Typical Value Range |

| Particle Size (nm) | 100 - 500 |

| Polydispersity Index (PDI) | < 0.3 |

| Zeta Potential (mV) | -10 to -30 |

| Encapsulation Efficiency (%) | 50 - 90 |

| Drug Loading (%) | 1 - 5 |

Experimental Protocols

The following are detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles. These protocols are based on established methods for encapsulating antimicrobial peptides and should be optimized for this compound.

Protocol 1: Preparation of this compound-Loaded Liposomes by Lipid Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound using the lipid film hydration method followed by sonication.

Materials:

-

This compound (synthetic, high purity)

-

Phosphatidylcholine (PC)

-

Cholesterol (CH)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Probe sonicator

-

Water bath

Procedure:

-

Dissolve PC and CH (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

-

Create a thin lipid film on the inner surface of the flask by removing the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40-50°C).

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a solution of this compound dissolved in PBS (e.g., 1 mg/mL). The volume of the aqueous phase should be sufficient to achieve the desired final lipid concentration (e.g., 10 mg/mL).

-

Vortex the flask for 10-15 minutes until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).

-

To form SUVs, sonicate the MLV suspension using a probe sonicator on an ice bath to prevent lipid degradation. Sonication should be performed in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes, or until the suspension becomes clear.

-

To remove unencapsulated this compound, centrifuge the liposome suspension at high speed (e.g., 15,000 x g) for 30 minutes. Resuspend the pellet in fresh PBS. Repeat this washing step twice.

-

Store the final this compound-loaded liposome suspension at 4°C.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol details the formulation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method.

Materials:

-

This compound

-

PLGA (50:50 lactide:glycolide ratio, with a suitable molecular weight)

-

Acetone

-

Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

-

Deionized water

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Dissolve PLGA in acetone to a final concentration of, for example, 10 mg/mL.

-

Dissolve this compound in a small amount of deionized water and then add it to the PLGA/acetone solution.

-

Under moderate magnetic stirring, add the organic phase (PLGA and this compound in acetone) dropwise to the aqueous phase containing PVA. The volume ratio of the organic to aqueous phase should be optimized, for example, 1:5.

-

Continue stirring for 4-6 hours at room temperature to allow for the evaporation of acetone and the formation of nanoparticles.

-

Collect the nanoparticles by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Wash the nanoparticle pellet three times with deionized water to remove PVA and unencapsulated this compound.

-

Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further analysis or lyophilize for long-term storage.

Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles by Solvent Emulsification-Diffusion

This protocol describes the preparation of this compound-loaded SLNs using a solvent emulsification-diffusion technique.

Materials:

-

This compound

-

Solid lipid (e.g., glyceryl monostearate)

-

Surfactant (e.g., Poloxamer 188)

-

Organic solvent (e.g., dichloromethane)

-

Deionized water

-

High-speed homogenizer

-

Magnetic stirrer

Procedure:

-

Dissolve the solid lipid and this compound in the organic solvent.

-

Prepare an aqueous solution of the surfactant.

-

Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer (e.g., at 10,000 rpm for 5 minutes) to form a primary oil-in-water emulsion.

-

Add a large volume of deionized water to the emulsion under continuous magnetic stirring. This will cause the solvent to diffuse into the aqueous phase, leading to the precipitation of the lipid as nanoparticles.

-

Continue stirring for 2-3 hours to ensure complete evaporation of the organic solvent.

-

Collect the SLNs by centrifugation (e.g., 15,000 x g for 30 minutes).

-

Wash the SLN pellet with deionized water to remove any remaining surfactant and unencapsulated peptide.

-

Resuspend the SLNs in a suitable aqueous medium.

Protocol 4: Characterization of this compound-Loaded Nanoparticles

1. Particle Size and Zeta Potential:

-

Dilute the nanoparticle suspension in deionized water.

-

Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Encapsulation Efficiency and Drug Loading:

-

Separate the nanoparticles from the aqueous medium containing unencapsulated this compound by centrifugation.

-

Quantify the amount of this compound in the supernatant using a suitable method, such as high-performance liquid chromatography (HPLC) or a peptide quantification assay (e.g., BCA assay).

-

Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

-